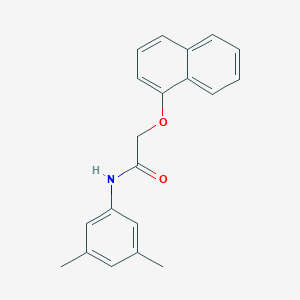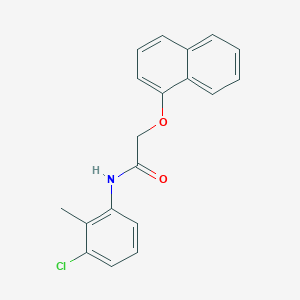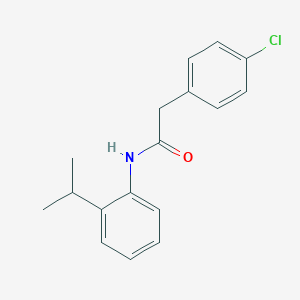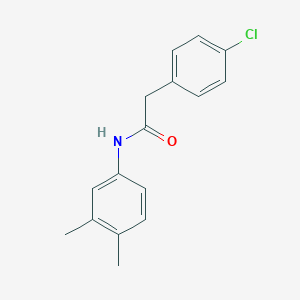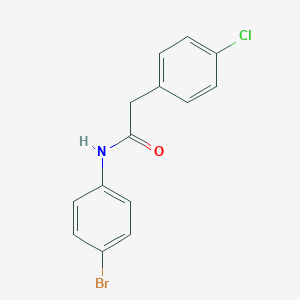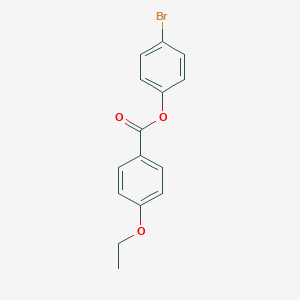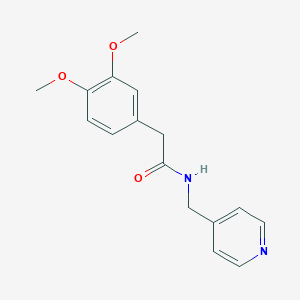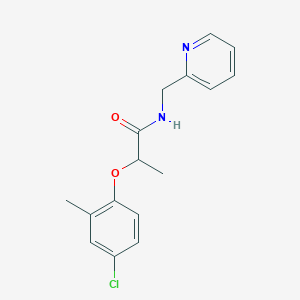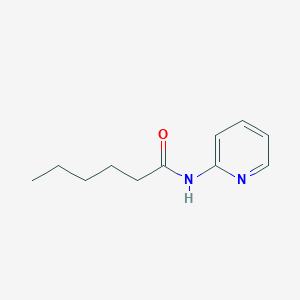
N-(2-pyridinyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridinyl)hexanamide, also known as PHA-767491, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of N-heterocyclic compounds and has been shown to exhibit promising anti-tumor properties in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(2-pyridinyl)hexanamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(2-pyridinyl)hexanamide prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinyl)hexanamide has been shown to exhibit a potent anti-proliferative effect on cancer cells, both in vitro and in vivo. It has also been demonstrated to induce DNA damage and activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-pyridinyl)hexanamide in lab experiments is its high potency and specificity towards Chk1. This makes it an ideal tool for studying the DNA damage response pathway and its role in cancer development. However, one of the limitations of using N-(2-pyridinyl)hexanamide is its potential toxicity towards non-cancerous cells, which could limit its clinical applications.
Direcciones Futuras
There are several future directions for research on N-(2-pyridinyl)hexanamide. One area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of N-(2-pyridinyl)hexanamide. Another area of research is the identification of biomarkers that could predict the response of cancer cells to N-(2-pyridinyl)hexanamide, which could help in the selection of patients who are likely to benefit from this treatment. Moreover, the combination of N-(2-pyridinyl)hexanamide with other anti-cancer agents could be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-pyridinyl)hexanamide involves the reaction of 2-bromopyridine with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(2-pyridinyl)hexanamide in high yields.
Aplicaciones Científicas De Investigación
N-(2-pyridinyl)hexanamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(2-pyridinyl)hexanamide could be used as an adjuvant therapy to enhance the efficacy of conventional cancer treatments.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-pyridin-2-ylhexanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14) |
Clave InChI |
ONXDNAANSGIYKR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
SMILES canónico |
CCCCCC(=O)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



